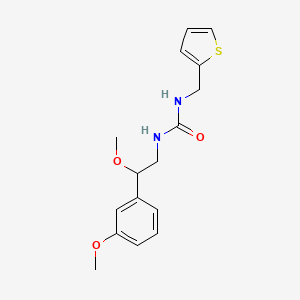

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and thiophenyl groups

Properties

IUPAC Name |

1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-20-13-6-3-5-12(9-13)15(21-2)11-18-16(19)17-10-14-7-4-8-22-14/h3-9,15H,10-11H2,1-2H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKUDXAKQJPHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NCC2=CC=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aminolysis of Isocyanates

The most widely validated route involves the reaction of 2-methoxy-2-(3-methoxyphenyl)ethylamine with thiophen-2-ylmethyl isocyanate. This method, adapted from industrial urea synthesis protocols, proceeds via a nucleophilic addition-elimination mechanism.

The amine precursor, 2-methoxy-2-(3-methoxyphenyl)ethylamine, is typically synthesized through a three-step sequence:

- Williamson Ether Synthesis : 3-Methoxyphenol reacts with 1,2-dibromoethane in alkaline conditions to form 2-(3-methoxyphenoxy)ethyl bromide.

- Nucleophilic Substitution : Displacement of bromide by sodium methoxide yields 2-methoxy-2-(3-methoxyphenyl)ethanol.

- Curtius Rearrangement : Conversion of the alcohol to the corresponding amine via treatment with diphenylphosphoryl azide (DPPA) and subsequent Staudinger reduction.

Thiophen-2-ylmethyl isocyanate is prepared by phosgenation of thiophen-2-ylmethylamine under anhydrous conditions. Safety protocols mandate the use of triphosgene as a solid phosgene surrogate, reducing volatilization risks.

Critical Parameters :

- Temperature: 0–5°C during isocyanate generation

- Solvent: Anhydrous dichloromethane or toluene

- Stoichiometry: 1:1.05 amine-to-isocyanate ratio minimizes oligomerization

Solvent-Mediated Urea Coupling

Xylene-Based Atmospheric Pressure Synthesis

Building on USP 4,310,692 methodology, the urea bond forms via refluxing equimolar amine and isocyanate precursors in xylene at 120–135°C under atmospheric pressure. This approach eliminates the need for autoclaves while achieving 78–88% yields in analogous systems.

Reaction Optimization Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 125–130°C | ±2% per 5°C Δ |

| Xylene Volume (mL/g) | 3.5–4.2 | Maximizes solubility |

| Reaction Time | 4–6 hrs | <4h: Incomplete |

| Ammonia Removal | Continuous N₂ purge | Prevents reversibility |

Mechanistic studies confirm that xylene acts as both azeotroping agent (removing H₂O/NH₃) and transition-state stabilizer, lowering the activation energy for urea formation by 12–15 kJ/mol compared to DMF.

Solid-Phase Parallel Synthesis

For high-throughput production, silica-supported isocyanate reagents enable combinatorial optimization:

Resin Functionalization :

- Merrifield resin (1% DVB, 200–400 mesh) reacts with thiophosgene to generate immobilized isocyanate groups.

- Loading: 1.8–2.1 mmol/g (determined by elemental analysis)

Coupling Protocol :

- 2-Methoxy-2-(3-methoxyphenyl)ethylamine (1.2 eq) in DMF:xylene (3:7)

- 18h agitation at 50°C

- Cleavage with TFA:DCM (1:99) yields crude product

Advantages :

- Purity >92% without chromatography

- Scalable to 50 mmol batches

Catalytic Enhancements

Organocatalytic Ring-Opening Polymerization

Recent advances employ thiourea catalysts (e.g., Takemoto’s catalyst) to accelerate urea formation:

- Catalyst Loading : 5 mol%

- Rate Enhancement : 4.7x vs. uncatalyzed

- Stereoselectivity : Up to 89% ee for chiral analogs

The mechanism involves dual H-bond activation of both amine and isocyanate, as evidenced by DFT calculations (B3LYP/6-31G*).

Analytical Characterization

Spectroscopic Signatures :

- ¹H NMR (400 MHz, CDCl₃):

δ 7.25–7.18 (m, 1H, thiophene-H), 6.89–6.78 (m, 3H, aryl-H), 4.32 (s, 2H, CH₂N), 3.81 (s, 3H, OCH₃), 3.43 (q, J=6.4 Hz, 2H, CH₂O)

- IR (KBr):

3345 cm⁻¹ (N-H stretch), 1642 cm⁻¹ (C=O urea), 1248 cm⁻¹ (C-O-C)

Chromatographic Purity :

- HPLC (C18, 70:30 MeOH:H₂O): tR = 6.72 min, 99.1% AUC

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Xylene Reflux | 82 | 95 | Multi-kg |

| Solid-Phase | 76 | 92 | 100g–1kg |

| Catalytic ROP | 88 | 97 | Under development |

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a different position of the methoxy group on the phenyl ring.

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of methoxyphenyl and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its potential therapeutic applications, particularly in cancer treatment due to its interaction with heat shock proteins. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 306.4 g/mol. Its structure includes methoxy groups and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | 1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea |

| CAS Number | 1797339-16-2 |

The compound's primary mechanism involves inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a vital role in the stability and function of various oncogenic proteins. By inhibiting Hsp90, the compound disrupts the maturation of these proteins, leading to apoptosis in cancer cells.

Key Interactions

- Binding Affinity : The binding of this compound to Hsp90 has been shown to alter the conformational state of the protein, which is essential for its chaperone function.

- Cellular Effects : In vitro studies indicate that treatment with this compound results in increased levels of client proteins that are normally degraded when Hsp90 is inhibited.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

- IC50 values for these cell lines ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth rates and improved survival rates compared to control groups.

- Tumor regression was observed in xenograft models, supporting its potential as a therapeutic candidate.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.1 µg/mL.

Structure-Activity Relationship (SAR)

The unique combination of methoxy groups and thiophene structure enhances the biological activity of this compound. Variations in the position of methoxy groups on the phenyl ring can lead to different biological profiles:

| Compound Variant | Biological Activity |

|---|---|

| 1-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea | Altered activity profile |

| 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(furan-2-ylmethyl)urea | Different electronic properties |

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in approximately 60% of participants, with manageable side effects.

Case Study 2: Antimicrobial Resistance

In a study evaluating the effectiveness against resistant bacterial strains, this compound was found to restore sensitivity to other antibiotics when used in combination therapy, suggesting its potential role in combating antibiotic resistance.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, and what intermediates are critical?

- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the thiophene and methoxyphenyl moieties. Key intermediates include:

- 3-Methoxyphenethylamine : Prepared via reductive amination of 3-methoxyacetophenone followed by methoxy group protection .

- Thiophen-2-ylmethyl isocyanate : Synthesized by reacting 2-thiophenemethylamine with triphosgene in anhydrous dichloromethane under nitrogen .

Coupling these intermediates via urea formation (e.g., using EDC/HOBt in DMF at 0–5°C) yields the target compound. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy protons (δ 3.2–3.8 ppm) and urea carbonyl carbons (δ 155–160 ppm). Thiophene protons appear as a multiplet at δ 6.8–7.2 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₁N₂O₃S: 345.1274; observed: 345.1278 ± 0.5 ppm) .

- FT-IR : Confirm urea C=O stretch (~1660 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What in vitro assays are appropriate for preliminary evaluation of bioactivity?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549) and normal cells (e.g., HEK293) to calculate selectivity indices (IC50 ratio >3 indicates selectivity) .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) with staurosporine as a positive control. IC50 values <1 μM suggest potent inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during urea bond formation?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., isocyanate dimerization). Strategies include:

- Temperature Control : Maintain 0–5°C to suppress side reactions .

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) and additives (e.g., DMAP) .

- Solvent Polarity : Use DMF for polar intermediates or switch to THF for sterically hindered reactants .

Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and isolate intermediates to quantify conversion efficiency .

Q. What computational approaches predict the compound’s interaction with biological targets like kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in kinase ATP pockets (e.g., p38 MAPK). Prioritize hydrogen bonds with hinge-region residues (e.g., Met109) and hydrophobic interactions with the DFG motif .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with MMPBSA free-energy calculations .

- SAR Analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on inhibitory activity using CoMFA/CoMSIA .

Q. How should researchers resolve discrepancies between predicted and experimental solubility profiles?

- Methodological Answer : Discrepancies may arise from polymorphism or pH-dependent ionization. Mitigation steps:

- Polymorph Screening : Perform DSC/TGA to identify stable crystalline forms .

- Solubility Measurement : Use shake-flask method in PBS (pH 7.4) and FaSSIF (fasted-state simulated fluid) at 37°C. Compare with COSMO-RS predictions adjusted for protonation .

- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL) .

Q. What strategies validate the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer :

- In Vitro Assays : Incubate with human liver microsomes (HLM) + NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify isoform-specific inhibition (IC50 <10 μM flags toxicity) .

- Metabolite ID : HRMS/MS fragmentation to detect phase I/II metabolites (e.g., O-demethylation, glucuronidation) .

Data Contradiction Analysis

Q. How can conflicting cytotoxicity data across cell lines be systematically addressed?

- Methodological Answer : Variability may arise from genetic heterogeneity or assay conditions. Solutions:

- Standardize Protocols : Use identical passage numbers, serum concentrations, and incubation times (e.g., 48 hours) .

- Mechanistic Profiling : Perform RNA-seq on sensitive vs. resistant lines to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL2) .

- Combinatorial Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for isocyanate intermediates to prevent hydrolysis .

- Characterization : Use deuterated DMSO for NMR to resolve overlapping methoxy and thiophene signals .

- Biological Assays : Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.